molecular formula C9H17NO B1403429 2-Methyl-7-azaspiro[3.5]nonan-2-OL CAS No. 1403766-77-7

2-Methyl-7-azaspiro[3.5]nonan-2-OL

Cat. No. B1403429
M. Wt: 155.24 g/mol
InChI Key: LSUSLIXZJPDIMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Methyl-7-azaspiro[3.5]nonan-2-OL” is a unique chemical compound . It is provided to early discovery researchers as part of a collection of unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity .


Synthesis Analysis

Unfortunately, there is limited information available on the synthesis of “2-Methyl-7-azaspiro[3.5]nonan-2-OL”. Sigma-Aldrich does not collect analytical data for this product .


Molecular Structure Analysis

The molecular formula of “2-Methyl-7-azaspiro[3.5]nonan-2-OL” is C9H17NO . The average mass is 155.237 Da and the monoisotopic mass is 155.131012 Da .


Physical And Chemical Properties Analysis

“2-Methyl-7-azaspiro[3.5]nonan-2-OL” is a solid . The SMILES string is CC1(O)CC2(CCNCC2)C1.Cl . The InChI code is 1S/C9H17NO/c1-10-4-2-9(3-5-10)6-8(11)7-9/h8,11H,2-7H2,1H3 .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Reformatsky Reagents and Azomethines/Azines : Reformatsky reagents prepared from methyl 1-bromocycloalkanoates and zinc react with azomethines or azines, forming various azaspiro compounds, including 2-azaspiro[3.5]nonan-1-ones (Kirillov & Shchepin, 2005).

  • Spirocyclic Oxetane Synthesis : Synthesis of spirocyclic oxetanes, including 2-oxa-7-azaspiro[3.5]nonane, involves converting spirocyclic oxetanes into o-cycloalkylaminoacetanilides and oxidative cyclizations (Gurry, McArdle, & Aldabbagh, 2015).

  • Enantioselective Total Syntheses : Enantioselective total syntheses of naturally occurring 2-azaspiro[5.5]undecan-7-ol alkaloids have been accomplished, highlighting the significance of 2-azaspiro compounds in synthesizing complex natural products (Pandey, Kumara, Burugu, & Puranik, 2011).

Anticonvulsant Properties

  • N-Phenylamino Derivatives Studies : Studies on N-phenylamino derivatives of 2-azaspiro[4.4]nonane have shown promising anticonvulsant properties in various seizure models (Obniska, Kamiński, & Dybała, 2008).

Antibacterial Activity

  • Spirothiazolidinone Derivatives : A series of N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives exhibited potent antibacterial activity against respiratory pathogens, indicating the potential of 2-azaspiro compounds in antimicrobial drug development (Odagiri et al., 2013).

Antiviral Activity

  • Anti-Coronavirus and Anti-Influenza Agents : Certain 1-thia-4-azaspiro[4.5]decan-3-one derivatives have shown effectiveness against human coronavirus and influenza virus, demonstrating the potential of 2-azaspiro compounds in antiviral therapy (Apaydın, Cesur, Stevaert, & Naesens, 2019).

Mechanistic Studies and Physicochemical Properties

  • Structure-Activity Relationship (SAR) Studies : Research involving N-benzyl and N-aminophenyl derivatives of 2-azaspiro[4.4]nonane has contributed to understanding the structure-activity relationships and physicochemical properties of these compounds, essential for drug development (Obniska et al., 2005).

Safety And Hazards

“2-Methyl-7-azaspiro[3.5]nonan-2-OL” is classified as a combustible solid . The flash point is not applicable . For safety information, please refer to the MSDS .

properties

IUPAC Name

2-methyl-7-azaspiro[3.5]nonan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-8(11)6-9(7-8)2-4-10-5-3-9/h10-11H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSUSLIXZJPDIMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2(C1)CCNCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601296224
Record name 2-Methyl-7-azaspiro[3.5]nonan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601296224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-7-azaspiro[3.5]nonan-2-OL

CAS RN

1403766-77-7
Record name 2-Methyl-7-azaspiro[3.5]nonan-2-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1403766-77-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-7-azaspiro[3.5]nonan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601296224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-7-azaspiro[3.5]nonan-2-OL
Reactant of Route 2
Reactant of Route 2
2-Methyl-7-azaspiro[3.5]nonan-2-OL
Reactant of Route 3
Reactant of Route 3
2-Methyl-7-azaspiro[3.5]nonan-2-OL
Reactant of Route 4
Reactant of Route 4
2-Methyl-7-azaspiro[3.5]nonan-2-OL
Reactant of Route 5
2-Methyl-7-azaspiro[3.5]nonan-2-OL
Reactant of Route 6
2-Methyl-7-azaspiro[3.5]nonan-2-OL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.